1-(3-Cyano-4-isobutoxyphenyl)ethanone

Vue d'ensemble

Description

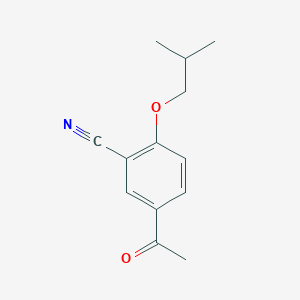

1-(3-Cyano-4-isobutoxyphenyl)ethanone is a chemical compound characterized by its unique structure, which includes a cyano group (-CN) and an isobutoxy group (-OCH(CH3)2) attached to a phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Cyano-4-isobutoxyphenyl)ethanone can be synthesized through several methods, including:

Friedel-Crafts Acylation: This involves the reaction of 3-cyano-4-isobutoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Nucleophilic Substitution: Another method involves the substitution of a suitable leaving group on a precursor molecule with the isobutoxy group.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution and Thiazole Formation

The ketone moiety participates in cyclocondensation reactions with sulfur-containing reagents to form thiazole rings, a critical step in synthesizing febuxostat.

Example Reaction:

Reaction with 3-cyano-4-isobutoxybenzothioamide and ethyl 2-chloroacetoacetate yields ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate .

Hydrolysis Reactions

The cyano group undergoes hydrolysis under basic or acidic conditions to form carboxylic acids, though direct hydrolysis of 1-(3-cyano-4-isobutoxyphenyl)ethanone is less common. Related esters are hydrolyzed to acids during febuxostat synthesis.

Example Reaction:

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate hydrolyzes to 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (febuxostat) .

| Substrate | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Ethyl 2-(3-cyano-4-isobutoxyphenyl)thiazole ester | NaOH (2M), ethanol/THF, 40–50°C | Hydrolysis, pH adjustment to ≤3.5 | Febuxostat (carboxylic acid) | 95–99% |

Cross-Coupling Reactions

Palladium- and copper-catalyzed C–H arylation enables functionalization of the phenyl ring.

Example Reaction:

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate undergoes C–H arylation with aryl halides using PdCl and CuBr·SMe .

| Catalyst System | Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| PdCl/CuBr·SMe/KCO | Ethyl thiazole ester, aryl halides | Xylene, 140°C, 24 h | Arylated thiazole derivatives | 72–85% |

a) Cyano Group Modifications

The cyano group can be reduced to amines or hydrolyzed to amides/carboxylic acids under controlled conditions .

b) Ketone Reactivity

The ethanone group is susceptible to nucleophilic attack, enabling:

-

Reduction : To secondary alcohols using NaBH or LiAlH.

-

Grignard Reactions : Formation of tertiary alcohols.

Comparative Reactivity of Structural Analogues

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| This compound | Ketone, cyano, isobutoxy | Thiazole formation, hydrolysis, C–H activation |

| Febuxostat | Thiazole, carboxylic acid, cyano | Xanthine oxidase inhibition, salt formation |

| Acetophenone | Simple ketone | Friedel-Crafts, nucleophilic acyl substitution |

Applications De Recherche Scientifique

Pharmaceutical Applications

1-(3-Cyano-4-isobutoxyphenyl)ethanone has shown promise in pharmaceutical applications, particularly related to:

- Gout Management : Due to its structural similarity to febuxostat, a known xanthine oxidase inhibitor used for treating hyperuricemia, this compound may exhibit similar therapeutic properties.

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases.

Case Study: Drug Development

A notable case study involves the exploration of derivatives of this compound in drug development. Research indicates that modifications to the isobutoxy group can enhance the compound's efficacy as an anti-inflammatory agent. Ongoing studies aim to evaluate these derivatives in clinical settings.

Agrochemical Applications

Beyond pharmaceuticals, this compound may serve as an intermediate in the synthesis of agrochemicals. Its unique structure can be leveraged to develop herbicides or pesticides that target specific biochemical pathways in plants or pests.

Future Research Directions

Further exploration into the synthesis and biological properties of this compound could yield valuable insights into its utility in medicinal chemistry. Future research should focus on:

- In Vivo Studies : To assess the efficacy and safety profile of this compound.

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.

- Development of Derivatives : Investigating how modifications can enhance therapeutic outcomes.

Mécanisme D'action

The mechanism by which 1-(3-Cyano-4-isobutoxyphenyl)ethanone exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

1-(3-Cyano-4-isobutoxyphenyl)ethanone can be compared with other similar compounds, such as:

Febuxostat: A xanthine oxidase inhibitor used in the treatment of gout.

Phenacetin: A pain-relieving and fever-reducing drug.

Acetaminophen: Another widely used analgesic and antipyretic.

List of Similar Compounds

Febuxostat

Phenacetin

Acetaminophen

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

1-(3-Cyano-4-isobutoxyphenyl)ethanone, also known as Febuxostat, is a xanthine oxidase inhibitor primarily used in the management of hyperuricemia associated with gout. Its biological activity encompasses various mechanisms and therapeutic applications, which are explored in this article.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H15N1O2

- Molecular Weight : 229.27 g/mol

The compound features a cyano group and an isobutoxy substituent on a phenyl ring, contributing to its pharmacological properties.

Febuxostat functions by inhibiting xanthine oxidase, an enzyme involved in the catabolism of purines to uric acid. By reducing uric acid production, Febuxostat effectively lowers serum urate levels, which is crucial in treating gout and preventing its associated complications.

Antigout Activity

Febuxostat has demonstrated significant efficacy in lowering serum urate levels compared to allopurinol, another common treatment for gout. Clinical studies indicate that it can achieve target serum urate levels in a higher percentage of patients than allopurinol, particularly in those who are intolerant to the latter .

Pharmacokinetics

The pharmacokinetic profile of Febuxostat shows rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration. It has a half-life of approximately 5-8 hours, allowing for once-daily dosing. The drug is primarily metabolized by the liver and excreted via urine .

Clinical Trials

A pivotal study published in the New England Journal of Medicine evaluated the efficacy of Febuxostat in patients with gout. The trial demonstrated that patients receiving Febuxostat achieved target serum urate levels more effectively than those on allopurinol, with a significant reduction in gout flares and related symptoms.

Comparative Efficacy

A systematic review comparing Febuxostat with allopurinol highlighted that Febuxostat was associated with fewer adverse reactions and better tolerance among patients who previously had side effects from allopurinol. The review included data from multiple randomized controlled trials involving over 2,000 participants .

Cytotoxicity and Additional Biological Activities

Recent studies have explored the potential cytotoxic effects of Febuxostat on cancer cell lines. In vitro assays revealed that at higher concentrations, Febuxostat exhibited cytotoxic properties against various cancer cells, suggesting a possible role as an adjunctive therapy in oncology .

Data Tables

| Study | Population | Treatment | Outcome | |

|---|---|---|---|---|

| NEJM Trial | Gout patients (n=1,000) | Febuxostat vs Allopurinol | Target urate achieved in 65% vs 50% | Febuxostat more effective |

| Systematic Review | Various studies (n=2,000) | Febuxostat vs Allopurinol | Fewer side effects reported | Better tolerance with Febuxostat |

Propriétés

IUPAC Name |

5-acetyl-2-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(2)8-16-13-5-4-11(10(3)15)6-12(13)7-14/h4-6,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNHMDQAWJYXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.